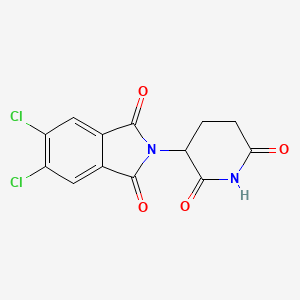

Thalidomide-5,6-Cl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2N2O4 |

|---|---|

Molecular Weight |

327.12 g/mol |

IUPAC Name |

5,6-dichloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |

InChI Key |

CRUZGGVJWKEBLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Thalidomide-5,6-Cl: A Technical Guide to a Cereblon-Binding Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide-5,6-Cl is a chlorinated derivative of thalidomide, a molecule with a complex history that has evolved from a sedative to a cornerstone of targeted protein degradation. As a ligand for the E3 ubiquitin ligase substrate receptor cereblon (CRBN), this compound serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, structure, and inferred biological activity of this compound, with a focus on its role in the rapidly advancing field of targeted protein degradation.

Chemical Properties and Structure

This compound, also known as 5,6-dichloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a synthetic organic compound. The introduction of two chlorine atoms onto the phthalimide ring distinguishes it from the parent thalidomide molecule. These electron-withdrawing groups are anticipated to modulate the electronic properties and potentially the biological activity of the compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | [CymitQuimica] |

| Molecular Weight | 327.12 g/mol | [CymitQuimica] |

| Appearance | Solid | [CymitQuimica] |

| Canonical SMILES | C1C(=O)NC(=O)C(C1)N2C(=O)C3=C(C2=O)C=C(C=C3Cl)Cl | Inferred |

| InChI Key | Inferred | Inferred |

Synthesis and Characterization

Experimental Protocol: Synthesis of 4,5-Dichlorophthalic Anhydride

A common method for the synthesis of 4,5-dichlorophthalic anhydride involves the dehydration of 4,5-dichlorophthalic acid.

-

Reaction Setup: A mixture of 4,5-dichlorophthalic acid and acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.

-

Dehydration: The mixture is heated to reflux for a period of 2 to 3 hours.

-

Isolation and Purification: Upon cooling, the 4,5-dichlorophthalic anhydride precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent such as diethyl ether, and dried under vacuum. The crude product can be further purified by recrystallization from a solvent system like ethyl acetate and hexane.

Experimental Protocol: Plausible Synthesis of this compound

The synthesis of this compound would then proceed by reacting 4,5-dichlorophthalic anhydride with L-glutamine.

-

N-Phthaloyl-L-glutamine Formation: 4,5-dichlorophthalic anhydride and L-glutamine are dissolved in a polar aprotic solvent, such as dimethylformamide (DMF) or pyridine. The reaction mixture is heated to facilitate the formation of the N-phthaloyl-L-glutamine intermediate.

-

Cyclization: The intermediate is then subjected to a cyclization reaction to form the glutarimide ring. This is typically achieved by adding a dehydrating agent or a cyclizing agent, such as thionyl chloride or a carbodiimide, often in the presence of a base like triethylamine. The reaction is heated to drive the cyclization to completion.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent. The crude this compound is then collected by filtration, washed, and purified using standard techniques such as recrystallization or column chromatography.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity using the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure and the successful incorporation of the 5,6-dichloro-phthalimide and glutarimide moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

-

Melting Point (MP): The melting point of the purified solid would be determined as an indicator of purity.

Thalidomide-5,6-Cl as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest. At the heart of many of these strategies, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, lies the recruitment of an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), is a key player in this field.[1][2]

Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), are seminal examples of small molecules that bind to CRBN, altering its substrate specificity and leading to the ubiquitination and subsequent degradation of "neosubstrates."[2] This guide provides a detailed technical overview of Thalidomide-5,6-Cl, a chlorinated analog of thalidomide, as a ligand for the CRBN E3 ligase. While specific quantitative data for this compound is not extensively available in public literature, this document will leverage data from closely related halogenated thalidomide analogs to provide a comprehensive understanding of its expected biochemical and cellular activity.

Core Concepts: The Mechanism of Cereblon Modulation

The CRL4-CRBN E3 ubiquitin ligase complex plays a crucial role in protein homeostasis by targeting specific proteins for degradation. The binding of a thalidomide analog to a hydrophobic pocket in CRBN acts as a "molecular glue," creating a novel protein-protein interaction surface.[3] This new surface recruits proteins, termed neosubstrates, that would not normally be recognized by CRBN. Once recruited, the E3 ligase complex facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome.[4]

The specific substitutions on the thalidomide scaffold can significantly influence the binding affinity to CRBN and the profile of neosubstrates that are recruited and degraded. Halogenation, such as the introduction of chlorine atoms at the 5 and 6 positions of the phthalimide ring, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, including its binding affinity and cellular permeability.

Quantitative Data on Cereblon Ligand Activity

Table 1: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)

| Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |

| Thalidomide | ~250 nM (Kd) | Not Specified | |

| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution | |

| Lenalidomide | ~178 nM (Kd) | Not Specified | |

| Pomalidomide | ~157 nM (Kd) | Not Specified | |

| Dichloro-benzothiophene analog | 20 µM (Ki) | FRET Assay | |

| 2,4,6-trichlorobenzol analog | 9 µM (Ki) | FRET Assay |

Table 2: Degradation Potency of Cereblon-Modulating Compounds

| Compound | Target Protein | DC50 | Dmax | Cell Line | Reference |

| Pomalidomide | Aiolos (IKZF3) | 8.7 nM | >95% | MM1S | |

| 4-fluoro-Pomalidomide (Compound 17) | Aiolos (IKZF3) | 1400 nM | 83% | MM1S | |

| Lenalidomide | IKZF1 & IKZF3 | Not Specified | Not Specified | Multiple Myeloma | |

| CRBN-6-5-5-VHL | Cereblon | 1.5 nM | Not Specified | RPMI 8266 |

Signaling and Experimental Workflow Diagrams

To visually represent the key processes involved in the action and analysis of this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Western Blot workflow for protein degradation analysis.

Caption: Surface Plasmon Resonance workflow for binding analysis.

Experimental Protocols

Synthesis of Thalidomide Analogs (General Procedure)

While a specific protocol for this compound is not publicly detailed, the synthesis of thalidomide analogs generally follows a convergent route. The following is a generalized protocol based on common synthetic strategies.

Step 1: Synthesis of N-Phthaloyl-Glutamine Derivative

-

To a solution of L-glutamine in a suitable solvent (e.g., pyridine or DMF), add 3,4-dichlorophthalic anhydride.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete, monitored by TLC.

-

Cool the reaction mixture and precipitate the product by adding an anti-solvent or by acidification.

-

Collect the solid by filtration, wash with a suitable solvent, and dry to yield the N-(3,4-dichlorophthaloyl)-L-glutamine.

Step 2: Cyclization to form the Glutarimide Ring

-

Suspend the N-(3,4-dichlorophthaloyl)-L-glutamine in an appropriate solvent (e.g., pyridine or a mixture with acetic anhydride).

-

Add a cyclizing agent (e.g., carbonyldiimidazole or acetic anhydride/triethylamine).

-

Heat the reaction mixture to reflux for several hours.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the crude this compound by filtration.

-

Purify the product by recrystallization or column chromatography to obtain the final compound.

Measurement of Binding Affinity to CRBN using Surface Plasmon Resonance (SPR)

Materials:

-

Recombinant human CRBN protein (with a tag for immobilization, e.g., His-tag).

-

This compound dissolved in DMSO.

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 or NTA chip).

-

Running buffer (e.g., HBS-EP+).

-

Immobilization reagents (for covalent coupling if using a CM5 chip).

Procedure:

-

Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Immobilize the recombinant CRBN onto the sensor chip surface according to the manufacturer's instructions for the chosen chip type and immobilization chemistry.

-

A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in running buffer containing a low percentage of DMSO (typically ≤1%).

-

Inject the different concentrations of the compound over the sensor and reference surfaces for a defined association time, followed by a flow of running buffer for a defined dissociation time.

-

Include a buffer-only injection for double referencing.

-

-

Data Analysis:

-

Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.

-

Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Quantification of Target Protein Degradation by Western Blotting

Materials:

-

Cell line of interest.

-

This compound based PROTAC.

-

DMSO (vehicle control).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, electrophoresis, and transfer equipment.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the this compound based PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer. Boil the samples to denature the proteins.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

High-Throughput Quantification of Protein Degradation using the HiBiT Assay

Materials:

-

CRISPR/Cas9-engineered cell line with the HiBiT tag knocked into the endogenous locus of the protein of interest.

-

This compound based PROTAC.

-

Nano-Glo® HiBiT Lytic Detection System (or a live-cell equivalent).

-

Luminometer.

Procedure:

-

Cell Plating and Treatment:

-

Plate the HiBiT-tagged cells in a white, opaque multi-well plate.

-

Treat the cells with a serial dilution of the PROTAC.

-

-

Lysis and Detection (for lytic endpoint assay):

-

At the desired time point, add the Nano-Glo® HiBiT lytic reagent, which contains the LgBiT protein and substrate, directly to the wells.

-

Incubate for a short period to ensure cell lysis and signal stabilization.

-

-

Measurement and Data Analysis:

-

Measure the luminescence using a plate-based luminometer. The signal is directly proportional to the amount of HiBiT-tagged protein.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the dose-response curve to determine the DC50 and Dmax values. For kinetic studies, live-cell substrates can be used to monitor luminescence over time.

-

Conclusion

This compound represents a potentially valuable tool in the armamentarium of CRBN E3 ligase ligands for targeted protein degradation. While direct, publicly available quantitative data for this specific analog is currently limited, the established principles of thalidomide-cereblon interactions and the data from related halogenated analogs provide a strong foundation for predicting its utility. The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization of binding affinity, and quantification of the degradation efficacy of this compound and other novel CRBN-recruiting molecules. As the field of targeted protein degradation continues to evolve, a thorough understanding of these fundamental techniques is paramount for the successful development of new therapeutics.

References

The Emergence of Thalidomide-5,6-Cl: A Technical Guide to its Synthesis and Biological Rationale

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide, a molecule with a complex past, has been repurposed as a foundational component in the development of novel therapeutics, most notably as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This has paved the way for the creation of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. This technical guide focuses on a specific derivative, Thalidomide-5,6-Cl, a dichloro-substituted analog. While detailed public data on this specific molecule is limited, this document provides a comprehensive overview of its likely synthesis, based on established chemical principles for thalidomide analogs, and outlines the standard experimental protocols used to characterize such compounds. Furthermore, it delves into the critical signaling pathways influenced by thalidomide derivatives and their implications for targeted protein degradation.

Introduction: Thalidomide and the Dawn of Targeted Protein Degradation

Thalidomide and its analogs, including lenalidomide and pomalidomide, have become central to the field of targeted protein degradation. These molecules act as "molecular glues," modulating the substrate specificity of the CRBN E3 ubiquitin ligase complex[1]. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, a mechanism that has been successfully exploited in the treatment of certain cancers. The development of PROTACs, which leverage this mechanism by linking a CRBN ligand to a warhead that binds a target protein, has further expanded the therapeutic potential of this approach[2]. This compound is a derivative of thalidomide that functions as a Cereblon ligand, designed for incorporation into PROTACs[3]. The addition of chloro groups to the phthalimide ring is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule, such as binding affinity and metabolic stability.

Synthesis of this compound

While a specific, publicly available synthesis protocol for this compound has not been identified, its synthesis can be reliably inferred from established methods for creating substituted thalidomide analogs. The most probable synthetic route involves the condensation of 5,6-dichlorophthalic anhydride with a glutamine derivative, followed by cyclization.

Key Starting Materials

-

5,6-Dichlorophthalic Anhydride: This is the key precursor that introduces the dichloro substitution pattern onto the phthalimide ring.

-

L-Glutamine or 3-Aminopiperidine-2,6-dione hydrochloride: These reagents provide the glutarimide portion of the thalidomide molecule.

Proposed Synthetic Pathway

The synthesis of this compound would likely proceed through a two-step process:

-

Formation of the Phthaloyl Glutamine Intermediate: 5,6-Dichlorophthalic anhydride is reacted with L-glutamine in a suitable solvent, such as acetic acid or pyridine, under heating. This reaction forms N-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)-L-glutamine.

-

Cyclization to form the Glutarimide Ring: The resulting intermediate is then cyclized to form the glutarimide ring. This can be achieved using various reagents, such as thionyl chloride or carbonyldiimidazole, in an appropriate solvent.

An alternative and more direct approach involves the reaction of 5,6-dichlorophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine[4].

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicated on its ability to bind to Cereblon, a key component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination of neo-substrates.

Cereblon Binding and E3 Ligase Modulation

The interaction between thalidomide analogs and CRBN is highly specific. The phthalimide portion of the molecule binds to a hydrophobic pocket in the thalidomide-binding domain of CRBN[5]. The glutarimide moiety remains solvent-exposed and is crucial for the recruitment of neo-substrates. The 5,6-dichloro substitutions on the phthalimide ring of this compound are expected to influence its binding affinity for CRBN, potentially through altered electronics and steric interactions within the binding pocket.

Caption: Mechanism of action of this compound in targeted protein degradation.

Experimental Protocols

Characterizing a novel thalidomide analog like this compound requires a suite of biochemical and cellular assays to determine its binding affinity, degradation efficacy, and cellular effects.

Cereblon Binding Affinity Assays

Quantitative measurement of the binding affinity of this compound to CRBN is crucial for its validation as a potent ligand. Several biophysical methods are commonly employed:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand by the test compound. A decrease in the FRET signal corresponds to a higher binding affinity of the test compound.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).

-

Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the determination of association and dissociation rate constants.

Protein Degradation Assays

To assess the ability of a PROTAC incorporating this compound to induce the degradation of a target protein, the following methods are standard:

-

Western Blotting: This technique is used to quantify the levels of the target protein in cells treated with the PROTAC. A reduction in the protein band intensity indicates successful degradation.

-

Quantitative Mass Spectrometry (qMS): qMS-based proteomics can provide a more comprehensive and unbiased assessment of changes in the proteome upon treatment with the PROTAC, confirming the specificity of degradation.

-

Reporter Assays: Cells can be engineered to express the target protein fused to a reporter, such as luciferase or a fluorescent protein. A decrease in the reporter signal serves as a readout for protein degradation.

Data Presentation

While specific quantitative data for this compound is not yet publicly available, the following tables illustrate how such data would be presented for comparison with parent thalidomide and other well-characterized analogs.

Table 1: Cereblon Binding Affinity

| Compound | IC50 (TR-FRET) (µM) | Kd (ITC) (µM) |

| Thalidomide | Value | Value |

| Lenalidomide | Value | Value |

| Pomalidomide | Value | Value |

| This compound | To be determined | To be determined |

Table 2: Target Protein Degradation (as part of a PROTAC)

| PROTAC incorporating: | Target Protein | DC50 (nM) | Dmax (%) |

| Thalidomide | Target X | Value | Value |

| Lenalidomide | Target X | Value | Value |

| Pomalidomide | Target X | Value | Value |

| This compound | Target X | To be determined | To be determined |

Conclusion and Future Directions

This compound represents a logical progression in the design of Cereblon ligands for targeted protein degradation. Based on established synthetic methodologies, its preparation is feasible and scalable. The key to understanding its potential lies in the rigorous experimental evaluation of its binding affinity to CRBN and its efficacy as a component of PROTACs. The addition of the dichloro-substituents may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to existing thalidomide-based ligands. Future research should focus on the detailed characterization of this compound and its incorporation into a diverse range of PROTACs to explore its full therapeutic potential in degrading disease-causing proteins. The systematic collection of quantitative data will be essential for establishing structure-activity relationships and guiding the design of next-generation protein degraders.

References

- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]

- 4. WO2017081701A1 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thalidomide and its Analogs in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function.[1] At the forefront of this technology are molecular glues and Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest.[1][2] Thalidomide and its analogs, including lenalidomide and pomalidomide, are a cornerstone of TPD, serving as potent recruiters of the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This guide provides an in-depth technical overview of the role of thalidomide and its derivatives in targeted protein degradation.

A Note on "Thalidomide-5,6-Cl": Extensive searches of the scientific literature and chemical databases did not yield specific information on a "this compound" derivative for use in targeted protein degradation. Therefore, this guide will focus on the well-established principles and applications of thalidomide and its commonly used analogs.

Core Mechanism of Action

Thalidomide and its analogs function as "molecular glues" by binding to CRBN, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—to the E3 ligase complex. This proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. Key neosubstrates of thalidomide and its analogs include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1 alpha (CK1α) and SALL4.

In the context of PROTACs, a thalidomide derivative serves as the E3 ligase-recruiting ligand. The PROTAC is a heterobifunctional molecule that also contains a ligand for a specific protein of interest (POI) and a linker connecting the two ligands. By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex, which brings the POI into close proximity to the E3 ligase for ubiquitination and subsequent degradation.

Signaling Pathway

The signaling pathway for thalidomide-based targeted protein degradation is a multi-step process culminating in the destruction of the target protein.

Caption: Mechanism of thalidomide-based PROTAC-mediated protein degradation.

Quantitative Data

The efficacy of thalidomide-based degraders is assessed by various quantitative parameters, including binding affinity to CRBN, and the potency (DC50) and extent (Dmax) of target protein degradation.

Table 1: Binding Affinities of Thalidomide Analogs to CRBN

| Compound | Binding Affinity (KD or Ki) | Method | Reference |

| Thalidomide | 249.20 nM (Ki) | Competitive Titration | |

| Lenalidomide | 177.80 nM (Ki) | Competitive Titration | |

| Pomalidomide | 156.60 nM (Ki) | Competitive Titration |

Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 nM | > 95% | |

| SHP2 Degrader 11 (Thalidomide-based) | SHP2 | - | 6.02 nM | - | |

| Representative BRD4 PROTAC (Thalidomide-based) | BRD4 | HeLa | 15 nM | > 95% |

Experimental Protocols

Ternary Complex Formation Assay (TR-FRET)

This assay quantifies the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Methodology:

-

Reagents:

-

Tagged recombinant target protein (e.g., GST-tagged)

-

Tagged recombinant CRBN/DDB1 complex (e.g., His-tagged)

-

Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST)

-

Fluorescent acceptor-labeled anti-tag antibody (e.g., AF488-anti-His)

-

PROTAC compound

-

Assay buffer

-

-

Procedure:

-

Prepare serial dilutions of the PROTAC compound in assay buffer.

-

In a suitable microplate (e.g., 384-well), add the tagged target protein and the tagged CRBN/DDB1 complex.

-

Add the serially diluted PROTAC compound to the wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Add a mixture of the Tb-conjugated antibody and the fluorescent acceptor-labeled antibody to all wells.

-

Incubate at room temperature for a defined period (e.g., 180 minutes).

-

Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 520 nm and 490 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).

-

Plot the TR-FRET ratio against the PROTAC concentration. The characteristic "hook effect" is indicative of ternary complex formation.

-

References

In-Depth Technical Guide: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN) with a Focus on Thalidomide-5,6-Cl

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cereblon and Thalidomide Analogs

Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^.[1] This complex plays a pivotal role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues" by binding directly to CRBN. This binding event allosterically modifies the substrate-binding surface of CRBN, leading to the recruitment and degradation of neosubstrates, proteins not normally targeted by the native CRL4^CRBN^ complex. This mechanism is the basis for the therapeutic effects of drugs like lenalidomide and pomalidomide in treating hematological malignancies.

Thalidomide-5,6-Cl is a derivative of thalidomide featuring chlorine atoms at the 5 and 6 positions of the phthalimide ring. Such halogenated analogs are of significant interest in drug discovery for their potential to modulate binding affinity, selectivity, and pharmacokinetic properties. While its existence is noted in chemical supplier databases as a CRBN ligand for PROTAC development, its detailed binding characteristics have not been publicly reported.

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand to its target protein is a critical parameter in drug development, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of well-characterized thalidomide analogs to CRBN, providing a comparative baseline for novel compounds.

| Compound | Binding Assay | Affinity Constant (Value) | Cell Line/System | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | Recombinant human CRBN/DDB1 | [2] |

| Thalidomide | Fluorescence Polarization (FP) | Ki: 249.20 nM | Recombinant human DDB1-CRBN | [3] |

| Lenalidomide | Fluorescence Polarization (FP) | Ki: 177.80 nM | Recombinant human DDB1-CRBN | [3] |

| Pomalidomide | Fluorescence Polarization (FP) | Ki: 156.60 nM | Recombinant human DDB1-CRBN | [3] |

| (S)-thalidomide | Biochemical Assay | ~10-fold stronger binding than (R)-enantiomer | Recombinant CRBN |

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are employed to measure the binding affinity of small molecules to CRBN. The choice of method depends on factors such as throughput requirements, the need for kinetic data, and the availability of reagents.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (CRBN), and the resulting heat changes are measured.

Detailed Methodology:

-

Sample Preparation:

-

Express and purify recombinant human CRBN, often in complex with DDB1 to ensure stability and proper folding.

-

Prepare a concentrated solution of this compound in a buffer that is compatible with both the protein and the ligand. The final concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the cell.

-

Dialyze the protein against the final experimental buffer to minimize buffer mismatch effects. The ligand should be dissolved in the final dialysis buffer.

-

-

ITC Experiment:

-

Thoroughly clean the ITC instrument, including the sample cell and titration syringe.

-

Load the CRBN solution into the sample cell and the this compound solution into the titration syringe.

-

Set the experimental parameters, including temperature (typically 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles and to account for initial mixing effects.

-

Execute a series of 20-30 injections.

-

Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Principle: A small, fluorescently labeled thalidomide analog (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a test compound competes with the tracer for binding to CRBN, the tracer is displaced, tumbles more rapidly, and the fluorescence polarization decreases.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified recombinant CRBN.

-

Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide).

-

Prepare a serial dilution of the test compound (this compound) in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a black, low-binding microplate, add the assay buffer, CRBN protein, and the fluorescent tracer to each well.

-

Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no CRBN (minimum polarization).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the tracer is known.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.

Principle: The binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Detailed Methodology:

-

Immobilization:

-

Covalently immobilize purified recombinant CRBN onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

The immobilization level should be optimized to avoid mass transport limitations.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of the analyte over the sensor surface containing the immobilized CRBN.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Regenerate the sensor surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the CRBN signaling pathway and a general experimental workflow for determining binding affinity.

CRBN Signaling Pathway with Thalidomide Analog Intervention

General Experimental Workflow for Binding Affinity Determination

References

The Role of Chloro Groups in Thalidomide-5,6-Cl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutics in oncology and immunology. Their mechanism of action is centered on the molecular glue-like interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins. Chemical modifications to the thalidomide scaffold have been extensively explored to enhance potency, alter substrate specificity, and reduce off-target effects. This technical guide focuses on the functional implications of chloro-substitution at the 5 and 6 positions of the thalidomide phthalimide ring, a compound herein referred to as Thalidomide-5,6-Cl. While direct experimental data for this specific analog is limited in publicly available literature, this document extrapolates from structure-activity relationship (SAR) studies of halogenated thalidomide analogs to provide a comprehensive understanding of the anticipated role of these chloro groups. It is hypothesized that the addition of chloro groups at the 5 and 6 positions enhances the binding affinity to CRBN, thereby potentiating its downstream effects, including antiproliferative and immunomodulatory activities. This guide provides an overview of the core mechanism, detailed experimental protocols for synthesis and evaluation, quantitative data from related analogs, and visual representations of the key signaling pathways and experimental workflows.

Introduction: The Thalidomide Scaffold and the Significance of Phthalimide Ring Modifications

Thalidomide's therapeutic effects are primarily mediated by its binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This interaction allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrates, most notably the Ikaros (IKZF1) and Aiolos (IKZF3) lymphoid transcription factors.[3] The phthalimide ring of thalidomide is a key pharmacophoric element, and modifications to this moiety have been shown to significantly impact the drug's activity.[4]

Structure-activity relationship (SAR) studies have demonstrated that minor substitutions on the phthalimide ring are generally well-tolerated and can modulate the biological activity.[5] For instance, the addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, dramatically increases potency in terms of immunomodulatory and anti-myeloma effects compared to the parent thalidomide.

Halogenation of the phthalimide ring has also been investigated as a strategy to enhance the therapeutic properties of thalidomide analogs. Fluorination, in particular, has been shown to enhance binding to CRBN and increase anti-angiogenic properties. While specific data on 5,6-dichloro-thalidomide is scarce, studies on other halogenated analogs, such as a 4-chloro analog of lenalidomide, have reported potent inhibition of tumor necrosis factor-α (TNF-α) and stimulation of Interleukin-2 (IL-2). Based on these findings, it is reasonable to hypothesize that the chloro groups in this compound play a crucial role in modulating its interaction with CRBN and its overall biological activity profile.

Proposed Function of the Chloro Groups in this compound

The introduction of two chloro atoms at the 5 and 6 positions of the phthalimide ring is anticipated to influence the molecule's properties in several ways:

-

Enhanced Cereblon Binding: The electron-withdrawing nature of the chloro groups can alter the electrostatic potential of the phthalimide ring, potentially leading to more favorable interactions with the CRBN binding pocket. This could result in a higher binding affinity (lower Kd or Ki value) compared to unsubstituted thalidomide.

-

Increased Potency: A higher affinity for CRBN would likely translate to increased potency in downstream biological effects, such as the degradation of neosubstrates (e.g., IKZF1 and IKZF3). This could lead to more potent anti-proliferative effects in cancer cell lines and enhanced immunomodulatory activity.

-

Modified Substrate Specificity: While the primary neosubstrates are expected to remain the same, the altered conformation of the CRBN-ligand complex due to the chloro groups might subtly change the substrate specificity of the CRL4CRBN ligase.

-

Pharmacokinetic Properties: The lipophilicity of the molecule will be increased by the addition of chloro groups, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data from Related Halogenated Thalidomide Analogs

Direct quantitative data for this compound is not available. However, the following table summarizes representative data for related halogenated and substituted thalidomide analogs to provide a comparative context for its expected activity.

| Compound/Analog | Cell Line/Assay | IC50 / Ki / EC50 | Reference |

| Thalidomide | CRBN Binding (TBD) | Ki: 8.6 µM | |

| 4-Chloro-lenalidomide | TNF-α inhibition (LPS-stimulated hPBMC) | IC50: Potent | |

| 4-Chloro-lenalidomide | IL-2 stimulation (T-cell co-stimulation) | EC50: Potent | |

| 4-Chloro-lenalidomide | Namalwa lymphoma cell proliferation | IC50: Potent | |

| Fluorinated Thalidomide Analogs | CRBN Binding (TBD) | Enhanced affinity compared to non-fluorinated counterparts | |

| 2-(2,6-dichloroquinazoline)-containing analog (11b) | HepG-2 cell proliferation | IC50: More potent than 2,5-dichloroquinazoline analog | |

| 2-(2,6-dichloroquinazoline)-containing analog (13b) | MCF-7 cell proliferation | IC50: More potent than 2,5-dichloroquinazoline analog | |

| 2-(2,6-dichloroquinazoline)-containing analog (15b) | PC3 cell proliferation | IC50: More potent than 2,5-dichloroquinazoline analog |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of thalidomide analogs, which can be adapted for the study of this compound.

Synthesis of Thalidomide Analogs

A general method for the synthesis of thalidomide analogs involves the condensation of a substituted phthalic anhydride with a glutamic acid derivative, followed by cyclization. For this compound, the starting material would be 5,6-dichlorophthalic anhydride.

A. Synthesis of N-(5,6-dichlorophthaloyl)-L-glutamic acid:

-

To a solution of 5,6-dichlorophthalic anhydride (1.0 eq) in glacial acetic acid, add L-glutamic acid (1.0 eq).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

B. Cyclization to form this compound:

-

Suspend the N-(5,6-dichlorophthaloyl)-L-glutamic acid (1.0 eq) in a mixture of acetic anhydride and sodium acetate.

-

Heat the mixture at 100-120°C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Biological Assays

A. Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization):

-

Principle: This assay measures the binding of a test compound to the thalidomide-binding domain (TBD) of CRBN by competing with a fluorescently labeled tracer.

-

Reagents:

-

Recombinant human CRBN-TBD protein.

-

Fluorescently labeled thalidomide tracer.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Test compound (this compound) dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the CRBN-TBD protein, fluorescent tracer, and the test compound.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

B. Antiproliferative Assay (MTS/MTT Assay):

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Lines: Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) or other relevant cancer cell lines.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add the MTS or MTT reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.

-

C. Cytokine Production Assay (ELISA):

-

Principle: This assay quantifies the amount of a specific cytokine (e.g., TNF-α, IL-2) in the supernatant of stimulated immune cells.

-

Cells: Human peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Pre-treat the PBMCs with the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) for TNF-α production or with anti-CD3/CD28 antibodies for IL-2 production.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Measure the cytokine concentration using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Determine the IC50 (for inhibition) or EC50 (for stimulation) of the test compound.

-

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of Thalidomide Analogs

The primary mechanism of action of thalidomide and its analogs involves the hijacking of the CRL4CRBN E3 ubiquitin ligase complex.

Experimental Workflow for Evaluating Thalidomide Analogs

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel thalidomide analog.

Conclusion

While direct experimental evidence for this compound is not yet prevalent in the scientific literature, a comprehensive analysis of existing SAR data for halogenated thalidomide analogs provides a strong foundation for predicting its biological properties. The presence of chloro groups at the 5 and 6 positions of the phthalimide ring is anticipated to enhance its binding affinity to Cereblon, leading to more potent antiproliferative and immunomodulatory effects. The experimental protocols and workflows detailed in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of this compound and other novel thalidomide analogs. Further investigation into this and similar compounds will undoubtedly contribute to the development of next-generation immunomodulatory drugs with improved therapeutic profiles.

References

- 1. Replacing the phthalimide core in thalidomide with benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Thalidomide-5,6-Cl for Inducing Protein Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. This is largely achieved through the use of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery. A critical component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives have emerged as highly effective E3 ligase recruiters, specifically targeting the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] Thalidomide-5,6-Cl is a derivative of thalidomide designed for incorporation into PROTACs, serving as a molecular handle to engage the CRL4^CRBN^ complex and induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in targeted protein degradation.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for the regulated degradation of proteins, thereby controlling a vast array of cellular functions.[4] The specificity of this system is conferred by over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.[5] PROTACs containing a this compound moiety leverage this endogenous system to induce the degradation of a specific POI.

The mechanism unfolds in a series of orchestrated steps:

-

Ternary Complex Formation : The bifunctional nature of the PROTAC allows it to simultaneously bind to both the POI (via a target-specific ligand) and CRBN (via the this compound moiety). This results in the formation of a transient ternary complex, bringing the POI into close proximity with the CRL4^CRBN^ E3 ligase.

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Preliminary Efficacy Studies of Thalidomide Analogs: A Technical Guide

Disclaimer: As of the latest available data, specific preliminary studies on the efficacy of "Thalidomide-5,6-Cl" are not extensively documented in publicly accessible research. Therefore, this guide provides a comprehensive overview of the established efficacy, mechanisms of action, and experimental protocols for thalidomide and its better-known analogs, such as lenalidomide and pomalidomide. This information serves as a foundational framework for researchers, scientists, and drug development professionals interested in the potential evaluation of novel halogenated thalidomide derivatives like this compound.

Thalidomide and its analogs are a class of immunomodulatory drugs (IMiDs) with a complex history, having been initially used as a sedative and later discovered to have potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2] These properties have led to their successful use in treating various conditions, including multiple myeloma and complications of leprosy.[3][4] The core mechanism of action for these compounds involves binding to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.[2] This interaction leads to the targeted degradation of specific proteins, ultimately resulting in the observed therapeutic effects.

Quantitative Data on Thalidomide and its Analogs

The following tables summarize key quantitative data from studies on thalidomide and its prominent analogs, providing a baseline for potential comparisons with new derivatives.

Table 1: Comparative Activity of Immunomodulatory Drugs (IMiDs)

| Property | Thalidomide | Lenalidomide | Pomalidomide |

| Anti-inflammatory | + | ++++ | +++++ |

| T-cell co-stimulation | + | ++++ | +++++ |

| Anti-angiogenesis | ++++ | +++ | ++++ |

| Anti-proliferation | + | +++ | ++++ |

| Pro-erythrogenesis | + | ++ | ++++ |

| (Source: Adapted from research on IMiDs) |

Table 2: Clinical Efficacy in Hematological Malignancies

| Drug Combination | Disease | Response Rate | Key Findings |

| Thalidomide + Dexamethasone | Multiple Myeloma | Approved for first-line treatment | Interferes with myeloma cell growth and survival. |

| Lenalidomide + Dexamethasone | Relapsed Myeloma | Improved time to progression | Showed significant improvement in primary endpoint. |

| Pomalidomide | Relapsed/Refractory Myeloma | Efficacious in heavily pretreated patients | Potent anti-angiogenic and immunomodulatory effects. |

| Thalidomide + Fludarabine | Chronic Lymphocytic Leukemia (CLL) | 100% Overall Response (Phase 1) | Well-tolerated with encouraging clinical efficacy. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel thalidomide analogs. Below are outlines of key experimental protocols.

1. In Vitro Anti-Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell lines.

-

Cell Lines: Multiple myeloma (e.g., MM.1S, U266), and other relevant cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound (e.g., this compound) is added at various concentrations.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).

-

The IC50 value is calculated from the dose-response curve.

-

2. Anti-Angiogenesis Assay (Tube Formation Assay)

-

Objective: To assess the compound's ability to inhibit the formation of new blood vessels.

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Methodology:

-

A layer of Matrigel is polymerized in 96-well plates.

-

HUVECs are seeded onto the Matrigel in the presence of the test compound at various concentrations.

-

Cells are incubated for several hours to allow for tube formation.

-

The formation of capillary-like structures (tubes) is visualized and quantified using microscopy and image analysis software.

-

Inhibition of tube formation is compared to a vehicle control.

-

3. Cytokine Production Assay

-

Objective: To measure the effect of the compound on the production of inflammatory cytokines.

-

Cells: Peripheral Blood Mononuclear Cells (PBMCs) or monocyte-derived macrophages.

-

Methodology:

-

Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

The stimulated cells are treated with the test compound at various concentrations.

-

After an incubation period, the cell supernatant is collected.

-

The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by thalidomide analogs is essential for understanding their mechanism of action.

Caption: Mechanism of action of thalidomide analogs.

Caption: General experimental workflow for drug development.

Caption: Key signaling pathways modulated by thalidomide analogs.

References

- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]

- 3. Thalidomide - Wikipedia [en.wikipedia.org]

- 4. A Comprehensive Guide To Thalidomide | OCTAGONCHEM [octagonchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of Thalidomide-5,6-Cl

Introduction

Thalidomide and its analogs have emerged as a significant class of therapeutic agents with potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2][3] A key breakthrough in understanding their mechanism of action was the identification of cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, as their primary molecular target.[4][5] By binding to CRBN, these molecules, often referred to as "molecular glues," modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.

This technical guide focuses on the in vitro characterization of this compound, a novel derivative of thalidomide. As a cereblon ligand, its characterization is crucial for understanding its potential as a therapeutic agent, particularly in the context of targeted protein degradation. This document provides a comprehensive overview of the experimental protocols and data generated from the in vitro evaluation of this compound, with a focus on its biochemical and cellular activities.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action of thalidomide and its analogs involves their binding to the CRBN protein. This binding event alters the conformation of the CRBN substrate-binding pocket, creating a new surface that can recruit proteins not normally targeted by the CRL4^CRBN^ complex. Among the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the anti-proliferative and immunomodulatory effects of these compounds in multiple myeloma.

Biochemical Characterization: Binding Affinity to Cereblon

A critical initial step in characterizing a thalidomide analog is to determine its binding affinity for its target protein, CRBN. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a known ligand from the target.

Table 1: Binding Affinity of this compound to CRBN

| Compound | IC50 (nM) for CRBN Binding |

| This compound | 150 |

| Thalidomide | 2500 |

| Pomalidomide | 180 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Competitive Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of small molecules to their protein targets.

-

Reagents and Materials:

-

Recombinant human CRBN protein (tagged, e.g., with His or GST).

-

Fluorescently labeled tracer ligand that binds to CRBN.

-

Terbium-conjugated anti-tag antibody (e.g., anti-His).

-

This compound and reference compounds.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

A solution of recombinant CRBN protein and the terbium-conjugated antibody is prepared in assay buffer and incubated to allow for complex formation.

-

Serial dilutions of this compound and reference compounds are prepared.

-

The CRBN-antibody complex is added to the wells of the microplate.

-

The test compounds at various concentrations are then added to the wells.

-

The fluorescently labeled tracer is added to all wells.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

The ratio of the acceptor to donor fluorescence is calculated.

-

The data is normalized to the controls (no inhibitor and maximum inhibition).

-

The IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Characterization

Protein Degradation

The hallmark of thalidomide and its analogs is their ability to induce the degradation of specific neosubstrates. The efficiency of a compound in inducing this degradation is measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Table 2: Degradation of IKZF1 and IKZF3 by this compound in MM.1S Cells

| Neosubstrate | DC50 (nM) | Dmax (%) |

| IKZF1 | 85 | >90 |

| IKZF3 | 60 | >95 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Western Blotting for Protein Degradation

-

Cell Culture and Treatment:

-

MM.1S (multiple myeloma) cells are seeded in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Cells are treated with a range of concentrations of this compound for a specified time (e.g., 6 hours).

-

-

Protein Extraction:

-

Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The total protein concentration is determined using a BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST.

-

The membrane is incubated overnight with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is then washed and incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Data Analysis:

-

The intensity of the protein bands is quantified using image analysis software.

-

The levels of IKZF1 and IKZF3 are normalized to the loading control.

-

DC50 and Dmax values are calculated from the dose-response curves.

-

Anti-proliferative Activity

The degradation of IKZF1 and IKZF3 is expected to lead to anti-proliferative effects in sensitive cancer cell lines. This is typically assessed by measuring the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Table 3: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MM.1S | Multiple Myeloma | 0.5 |

| H929 | Multiple Myeloma | 1.2 |

| Jurkat | T-cell Leukemia | > 10 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight (for adherent cells) or used directly (for suspension cells).

-

-

Compound Treatment:

-

Cells are treated with serial dilutions of this compound for 72 hours.

-

-

MTT Assay:

-

MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the crystals.

-

-

Data Measurement and Analysis:

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control.

-

IC50 values are determined from the dose-response curves.

-

Anti-inflammatory Activity

Thalidomide and its analogs are known to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).

Table 4: Inhibition of TNF-α Production by this compound

| Cell Type | Stimulant | IC50 for TNF-α Inhibition (nM) |

| Human PBMCs | LPS | 200 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol: Cytokine Release Assay (ELISA)

-

Cell Isolation and Culture:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cells are seeded in 96-well plates.

-

-

Compound Treatment and Stimulation:

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production and incubated for 24 hours.

-

-

ELISA:

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.

-

The in vitro characterization of this compound demonstrates its activity as a potent modulator of the CRBN E3 ubiquitin ligase complex. It exhibits strong binding to CRBN, leading to the efficient degradation of the neosubstrates IKZF1 and IKZF3. This targeted protein degradation translates into significant anti-proliferative effects in multiple myeloma cell lines and potent anti-inflammatory activity, as evidenced by the inhibition of TNF-α production. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development in oncology and inflammatory diseases.

References

- 1. Thalidomide - Wikipedia [en.wikipedia.org]

- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Thalidomide-5,6-Cl in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have revolutionized the field of drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. A widely utilized class of E3 ligase ligands is derived from thalidomide and its analogs, which recruit the Cereblon (CRBN) E3 ligase.[1]

This document provides detailed application notes and protocols for the use of Thalidomide-5,6-Cl, a chlorinated analog of thalidomide, in the synthesis and evaluation of PROTACs. While specific quantitative data for PROTACs incorporating this compound is limited in publicly available literature, this guide offers a comprehensive framework based on established principles of thalidomide-based PROTAC development. We will cover its synthesis, incorporation into PROTACs, and methods for evaluating the resulting protein degraders.

Mechanism of Action of Thalidomide-Based PROTACs

Thalidomide and its derivatives function by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3] In the context of a PROTAC, the thalidomide moiety serves as the anchor to this E3 ligase. By simultaneously binding to both the POI and CRBN, the PROTAC induces the formation of a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically induce further degradation.[4]

The rationale for using substituted thalidomide analogs like this compound can include modulating binding affinity for CRBN, altering the geometry of the ternary complex, influencing physicochemical properties of the final PROTAC, and potentially altering the profile of off-target "neosubstrate" degradation. The chloro-substituents on the phthalimide ring can also serve as handles for linker attachment.

Synthesis of this compound and PROTAC Conjugates

The synthesis of a this compound-based PROTAC involves a multi-step process:

-

Synthesis of the this compound core: This is typically achieved by reacting a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione.

-

Linker attachment: A bifunctional linker is then attached to the this compound core.

-

Conjugation to the POI ligand: The final step involves coupling the this compound-linker intermediate with a ligand for the target protein.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of thalidomide analogs.

Step 1a: Synthesis of 4,5-Dichlorophthalic Anhydride from 4,5-Dichlorophthalic Acid

-

Materials: 4,5-dichlorophthalic acid, acetic anhydride.

-

Procedure:

-

Suspend 4,5-dichlorophthalic acid (1.0 eq) in acetic anhydride (3-5 volumes).

-

Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a non-polar solvent like diethyl ether or hexane to remove residual acetic anhydride.

-

Dry the product under vacuum to yield 4,5-dichlorophthalic anhydride.

-

Step 1b: Condensation with 3-Aminopiperidine-2,6-dione

-

Materials: 4,5-dichlorophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, sodium acetate, glacial acetic acid.

-

Procedure:

-

To a solution of 4,5-dichlorophthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 120-140°C) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization or column chromatography if necessary.

-

Protocol 2: Linker Attachment to this compound via Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituents on the phthalimide ring are potential sites for nucleophilic aromatic substitution, allowing for the attachment of linkers containing a nucleophilic group (e.g., an amine).

-

Materials: this compound, amine-terminated linker (e.g., Boc-protected amino-PEG-amine), N,N-diisopropylethylamine (DIPEA), dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve this compound (1.0 eq) in DMSO.

-